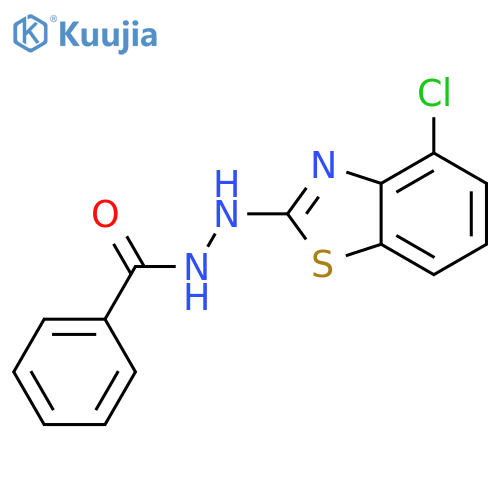

Cas no 851979-05-0 (N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide 化学的及び物理的性質

名前と識別子

-

- N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide

- Benzoic acid, 2-(4-chloro-2-benzothiazolyl)hydrazide

-

- インチ: 1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19)

- InChIKey: WQAUCZQZZRDBQF-UHFFFAOYSA-N

- ほほえんだ: C(NNC1=NC2=C(Cl)C=CC=C2S1)(=O)C1=CC=CC=C1

じっけんとくせい

- 密度みつど: 1.475±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 10.83±0.23(Predicted)

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0642-0961-5mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-50mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-75mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-5μmol |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-10μmol |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-40mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-30mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-10mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-15mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0642-0961-2mg |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |

851979-05-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide 関連文献

-

1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazideに関する追加情報

Professional Introduction to N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851979-05-0)

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, a compound with the chemical identifier CAS No. 851979-05-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the benzohydrazide class and features a benzothiazole moiety, which is well-documented for its diverse biological activities. The presence of a 4-chloro substituent on the benzothiazole ring enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.

The benzothiazole core is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural features of benzothiazole derivatives contribute to their ability to interact with various biological targets, making them promising candidates for therapeutic intervention.

In recent years, there has been a surge in research focusing on the development of novel benzothiazole-based compounds. The introduction of electron-withdrawing groups such as chlorine at specific positions on the benzothiazole ring can significantly modulate its pharmacokinetic and pharmacodynamic properties. This modification can lead to enhanced binding affinity and improved bioavailability, which are critical factors in drug design.

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide has been studied for its potential applications in the treatment of various diseases. Its unique structure allows it to engage with multiple biological pathways, making it a versatile tool in pharmacological research. For instance, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer progression, thereby demonstrating its anticancer potential.

The synthesis of N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves a series of well-established organic reactions. The key steps include the formation of the benzothiazole ring followed by the introduction of the benzohydrazide moiety. The 4-chloro substituent is typically incorporated during the synthesis of the benzothiazole precursor, ensuring that the final product retains its desired pharmacological properties.

One of the most compelling aspects of N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is its potential as a lead compound for further drug development. Researchers have leveraged its structural framework to design derivatives with enhanced efficacy and reduced toxicity. These derivatives are being evaluated in preclinical studies to assess their therapeutic potential and safety profiles.

The use of computational methods has also played a crucial role in understanding the pharmacological behavior of N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide. Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These predictions provide valuable insights into its mechanism of action and help guide the design of more effective derivatives.

In conclusion, N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851979-05-0) is a multifaceted compound with significant pharmaceutical potential. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide will undoubtedly play a crucial role in shaping the future of drug discovery and therapy.

851979-05-0 (N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide) 関連製品

- 1332529-79-9(C-(5-Trifluoromethyl-pyridin-3-yl)-methylaminedihydrochloride)

- 1344368-41-7(4-(1-ethyl-1H-pyrazol-5-yl)methylpiperidine)

- 2227675-63-8((2R)-1-(3-ethoxy-4-methoxyphenyl)propan-2-ol)

- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)

- 70-58-6(5-fluoropyridine-3-carboxamide)

- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)

- 133519-04-7(Chiralyst Ru802)

- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)

- 2224299-91-4(2-Ethyl-6-methyl-4-(prop-2-enoyl)-1lambda6-thiomorpholine-1,1-dione)

- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)